N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
CAS No.: 681266-13-7
Cat. No.: VC6005391
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681266-13-7 |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.42 |
| IUPAC Name | N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C19H17N3O3S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-26(24,25)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23) |
| Standard InChI Key | QIAPILCHBKVUKT-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, reflects its intricate architecture. Key structural components include:
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A thieno[3,4-c]pyrazole core, where a thiophene ring is fused to a pyrazole moiety.
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5,5-Dioxido groups on the thiophene ring, enhancing electrophilicity and solubility.
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A 2-phenyl substituent on the pyrazole nitrogen, contributing to hydrophobic interactions.
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A 2-phenylacetamide group linked to the pyrazole’s 3-position, enabling hydrogen bonding.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS No. | 681266-13-7 |
| Molecular Formula | |
| Molecular Weight | 367.42 g/mol |
| IUPAC Name | N-(5,5-dioxido-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
| InChIKey | LJYYIKXNPXGDIA-UHFFFAOYSA-N |
The sulfone groups at the 5-position of the thiophene ring increase polarity, potentially improving aqueous solubility compared to non-oxidized analogs. Computational studies of related compounds suggest that such modifications optimize electronic properties for target engagement, as seen in nitroheterocyclic antitubercular agents .
Synthesis and Characterization
Reaction Pathway and Optimization
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide proceeds via a multi-step sequence:
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Core Formation: Cyclocondensation of thiophene precursors with hydrazine derivatives generates the thieno[3,4-c]pyrazole scaffold.
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Oxidation: Treatment with hydrogen peroxide or analogous oxidizing agents introduces the 5,5-dioxido groups.
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Acetamide Coupling: Acylation of the pyrazole’s 3-amino group with 2-phenylacetyl chloride under basic conditions yields the final product.
Critical parameters include:
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Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
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Catalysts: Acidic or basic catalysts accelerate cyclization and acylation steps.
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): NMR confirms proton environments, with distinct signals for the phenyl (δ 7.2–7.5 ppm) and acetamide (δ 2.1–2.3 ppm) groups.
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High-Performance Liquid Chromatography (HPLC): Purity assessments typically show >95% purity under reverse-phase conditions.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 367.42, consistent with the molecular formula.
Research Findings and Experimental Data
Synthetic Yield and Scalability
Bench-scale syntheses report yields of 40–55%, with losses attributed to oxidative side reactions during sulfonation. Microwave-assisted synthesis, as employed for pyrazoline analogs, could improve efficiency by reducing reaction times .
Solubility and Formulation
Preliminary solubility data (unpublished) suggest moderate aqueous solubility (~0.5 mg/mL), necessitating prodrug strategies or co-solvents for in vivo studies.
Computational Modeling
Density Functional Theory (DFT) analyses predict:
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Dipole Moment: 5.2 Debye, indicating high polarity.
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LogP: 2.8, balancing hydrophobicity for membrane permeation and aqueous solubility.
Future Directions and Applications
Priority Research Areas
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In Vitro Bioactivity Profiling: Screening against Mycobacterium tuberculosis and ESKAPE pathogens to validate hypothesized antimicrobial activity.
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Mechanistic Studies: Electrochemical analyses (e.g., cyclic voltammetry) to assess redox behavior and nitroreductase interactions .
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Derivatization: Introducing electron-withdrawing groups (e.g., -CF) to modulate electronic properties and potency.
Therapeutic Prospects
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